molecular formula C10H7ClFN B2510133 2-Chloro-3-(fluoromethyl)quinoline CAS No. 1557657-39-2

2-Chloro-3-(fluoromethyl)quinoline

Cat. No.: B2510133
CAS No.: 1557657-39-2
M. Wt: 195.62
InChI Key: URYBHXKPIKLPPI-UHFFFAOYSA-N
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Description

2-Chloro-3-(fluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(fluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Vilsmeier-Haack reaction, where acetanilides are converted into 2-chloroquinoline derivatives using Vilsmeier’s reagent (phosphoryl chloride and dimethylformamide) in good yields . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of microwave irradiation and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(fluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted quinolines.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3-(fluoromethyl)quinoline is unique due to the combined presence of chlorine and fluoromethyl groups, which impart distinct chemical reactivity and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-3-(fluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYBHXKPIKLPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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